(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride
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Overview
Description
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a bicyclic compound containing an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves the reaction of a bicyclic precursor with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of a bicyclic ketone followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, amination, and crystallization to obtain the final hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Similar structure but lacks the oxabicyclic ring.
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride: Similar bicyclic structure with different functional group positioning.
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride: Contains a methyl group and different functional groups.
Uniqueness
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is unique due to its specific combination of amino and hydroxyl groups within a bicyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(5-10,4-2-7)11-6-7;/h10H,1-6,9H2;1H |
InChI Key |
HZNNNZLEJOITEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)N)CO.Cl |
Origin of Product |
United States |
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